2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide
Description
This compound features a benzimidazole core substituted at position 2 with a phenoxymethyl group. The acetamide moiety at position 1 is further substituted with phenyl and isopropyl groups. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.5–4.0) and a polar surface area (~41.5 Ų), which influence bioavailability and receptor interactions . The benzimidazole ring system is known for its role in medicinal chemistry, particularly in enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
2-[2-(phenoxymethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-19(2)28(20-11-5-3-6-12-20)25(29)17-27-23-16-10-9-15-22(23)26-24(27)18-30-21-13-7-4-8-14-21/h3-16,19H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXLBOPEEBBGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Introduction of Phenoxymethyl Group: The phenoxymethyl group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group attached to the benzimidazole core.
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with an appropriate acylating agent to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole core or the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives .
Scientific Research Applications
2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit α-glycosidase, an enzyme involved in carbohydrate metabolism . The phenoxymethyl group and acetamide moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole-Triazole-Acetamide Scaffolds
Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-phenylacetamide derivatives (9a–e) () share a benzimidazole-phenoxymethyl-triazole-acetamide scaffold. Key differences include:
- Substituents on the acetamide nitrogen : The target compound’s N-phenyl-N-isopropyl substitution enhances steric bulk and lipophilicity compared to simpler N-phenyl or N-alkyl derivatives (e.g., 9a–e , which lack branched substituents) .
- Triazole vs.
Benzimidazole-Thioacetamide Derivatives
Compounds like 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides () replace the phenoxymethyl group with a thioether linkage. The phenoxymethyl group in the target compound likely improves metabolic stability compared to thioethers, which are prone to oxidation .
Indole-Carbohydrazide-Triazole-Acetamide Hybrids
Indole-carbohydrazide-linked phenoxy-triazole-N-phenylacetamides () exhibit α-glucosidase inhibitory activity (IC50 values: 1.2–5.8 µM). The target compound’s lack of an indole-carbohydrazide moiety may reduce potency against this enzyme but could enhance selectivity for other targets .
ChemDiv Screening Compounds
- D186-0062 (): Features a benzimidazole core with a hydroxypropyl substituent and N-phenyl-N-isopropyl acetamide. Its logP (3.59) and water solubility (logSw -3.40) are comparable to the target compound, suggesting similar pharmacokinetic profiles.
- 4587-0342 (): Contains a benzimidazole-sulfanyl group instead of phenoxymethyl. The sulfanyl group may increase hydrogen-bond acceptor capacity compared to the ether-linked phenoxymethyl group .
Implications for Drug Design
- Lipophilicity : The N-isopropyl group in the target compound enhances membrane permeability compared to polar substituents (e.g., nitro groups in 6b , ) .
- Enzyme Binding: The phenoxymethyl group may engage in π-π stacking with aromatic residues in enzyme active sites, similar to triazole-containing analogues .
Biological Activity
The compound 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is a member of the benzimidazole class, which is well-known for its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, antifungal, and antiviral properties, supported by relevant research findings and data.
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- CAS Number : 750599-00-9
Anticancer Activity
Research has shown that derivatives of benzimidazole exhibit significant anticancer properties. For instance, a study on phenoxymethybenzoimidazole derivatives demonstrated promising activity against various cancer cell lines. The compound's structure allows it to interact with cellular targets effectively, leading to apoptosis in cancer cells.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 9m | 8.30 | Breast |
| 9k | 14.20 | Lung |
| 9e | 35.11 | Colon |
The compound's mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
Antibacterial and Antifungal Activity
The benzimidazole derivatives have also been evaluated for their antibacterial and antifungal properties. Studies indicate that these compounds can inhibit the growth of various pathogenic bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antiviral Activity
Recent investigations into the antiviral properties of benzimidazole derivatives have shown effectiveness against several viruses. The compound's ability to inhibit viral replication makes it a candidate for further research in antiviral drug development.
Study on α-Glycosidase Inhibition
A notable study focused on the inhibitory effects of phenoxymethybenzoimidazole derivatives on α-glycosidase enzymes. The results indicated that specific substitutions on the benzodiazole ring significantly enhanced inhibitory potency.
Key Findings :
- The most active compound exhibited an IC50 value of 8.30 µM , indicating strong inhibition.
- Kinetic studies revealed uncompetitive inhibition patterns, suggesting that these compounds bind to the enzyme-substrate complex rather than the free enzyme.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
